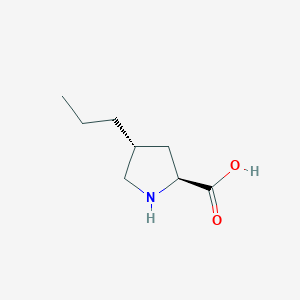

(4R)-4-Propyl-L-proline

Description

Properties

IUPAC Name |

(2S,4R)-4-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHUOKOFSXEEAW-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558776 | |

| Record name | (4R)-4-Propyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31101-27-6 | |

| Record name | (4R)-4-Propyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Protected L-Pyroglutamic Acid Followed by Reduction and Hydrogenation

The most direct and documented synthetic route to this compound involves:

- Starting material: Protected L-pyroglutamic acid.

- Step 1: Alkylation of the protected L-pyroglutamic acid with allyl bromide to introduce an allyl group at the 4-position.

- Step 2: Two-step reduction of the resulting amide intermediate to yield protected 4-allyl-L-proline.

- Step 3: Catalytic hydrogenation (H₂ with Pd/C catalyst) to saturate the allyl side chain, converting it into the propyl group.

- Step 4: Subsequent deprotection steps to yield the final (2S,4R)-4-propyl-L-proline product.

This method yields the stereochemically pure this compound with confirmed stereochemistry and high purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and other analytical techniques are used to verify the structure and purity at each step.

Alternative Routes via Controlled Condensation and Hydrogenation (Related Alkyl Prolines)

For related alkyl-substituted L-prolines such as (2S,4R)-4-ethyl-L-proline, a related synthetic approach involves:

- Controlled condensation of a protected derivative of L-pyroglutamic acid with aldehydes (e.g., acetaldehyde).

- Aldol intermediate dehydration using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form 4-alkylidene-pyroglutamate.

- Catalytic hydrogenation to form cis-3,5-disubstituted 2-pyrrolidone.

- Inversion of configuration at the pyroglutamate C-4 carbon to obtain the trans isomer.

- Reduction of the amide to amine and deprotection to yield the final alkyl-L-proline.

While this method is described for ethyl substitution, the principles are applicable to propyl and other alkyl groups with appropriate modifications.

Use of (cis)-4-Hydroxy-L-proline as a Chiral Chiron for Stereoselective Synthesis

A stereoselective preparation approach starts from the widely available chiron (cis)-4-hydroxy-L-proline:

- The hydroxy group at the 4-position is chemically manipulated to introduce the propyl substituent with control over stereochemistry.

- This method involves substitution reactions and protection/deprotection strategies to maintain stereochemical integrity.

- The final product is isolated as its hydrochloride salt, with characterization confirmed by single-crystal X-ray diffraction and NMR spectroscopy.

This method is concise and suitable for medicinal chemistry applications where stereochemical purity is critical.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The alkylation of protected L-pyroglutamic acid with allyl bromide is a reliable route to introduce the propyl side chain after hydrogenation. This method allows for stereochemical control at the 4-position, yielding the (4R) isomer predominantly.

- Hydrogenation conditions using Pd/C are standard and provide efficient saturation of the allyl group without racemization or side reactions.

- The use of (cis)-4-hydroxy-L-proline as a chiron is advantageous due to its commercial availability and inherent stereochemical purity. The substitution reactions maintain stereochemical integrity, confirmed by X-ray crystallography.

- Industrial processes for proline derivatives emphasize the importance of temperature control, choice of solvents, and purification steps to maintain high optical purity and minimize racemization, which are critical for preparing substituted prolines such as this compound.

- Analytical techniques such as NMR (¹H and ¹³C), X-ray diffraction, HPLC, and GC are essential for confirming the structure, stereochemistry, and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Propyl-L-proline can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert it into different proline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the propyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

(4R)-4-Propyl-L-proline serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the activity of drugs can depend heavily on their stereochemistry.

Chiral Catalysis

The compound is also utilized as a chiral catalyst in various reactions. Its ability to influence reaction pathways based on its chirality makes it suitable for synthesizing other chiral compounds, thus enhancing the efficiency and selectivity of chemical reactions.

Biological Applications

Protein Folding and Stability Studies

In biological research, this compound acts as a probe to study protein folding and stability. Its incorporation into peptides allows researchers to investigate how modifications affect protein conformation and stability, which is critical for understanding diseases related to protein misfolding.

Enzyme Inhibition

Research has indicated that this compound may play a role in designing enzyme inhibitors. By modifying enzyme active sites, this compound can enhance or inhibit enzyme activity, making it a valuable tool in drug design .

Medicinal Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic properties. It has been explored in the context of developing drugs targeting neurological disorders due to its ability to influence neurotransmitter systems . Additionally, it has shown promise in enhancing the efficacy of antibiotics like lincomycin by serving as a precursor for antibiotic biosynthesis .

Antimicrobial Activity

The compound's structural features contribute to its antimicrobial properties. Studies have demonstrated that derivatives of this compound can enhance the activity of existing antibiotics against resistant bacterial strains . This application is particularly relevant in combating antibiotic resistance.

Industrial Applications

Pharmaceutical Production

In industrial settings, this compound is used in the production of pharmaceuticals due to its unique chiral properties. The compound's ability to facilitate the synthesis of enantiomerically pure drugs makes it a valuable asset in pharmaceutical manufacturing processes .

Case Study 1: Lincosamide Antibiotic Biosynthesis

A significant study highlighted the role of this compound in the biosynthesis of lincosamide antibiotics such as lincomycin. The enzyme LmbC selectively recognizes this compound, demonstrating its importance in antibiotic production pathways. The research revealed that modifications to the substrate specificity of LmbC could lead to more potent lincosamide derivatives with enhanced antibacterial activities .

Case Study 2: Neurological Disorder Research

Another study focused on the potential of this compound derivatives as therapeutic agents for neurological disorders. The findings suggested that these compounds could modulate neurotransmitter systems, offering new avenues for drug development targeting conditions like depression and anxiety .

Mechanism of Action

The mechanism by which (4R)-4-Propyl-L-proline exerts its effects involves its interaction with specific molecular targets. It can influence protein folding pathways by stabilizing certain conformations of the pyrrolidine ring. This stabilization is crucial in enhancing the stability and activity of proteins and enzymes.

Comparison with Similar Compounds

Comparison with Alkyl-Substituted L-Proline Derivatives

Alkyl-substituted proline derivatives share a pyrrolidine backbone but differ in the length and branching of the 4-position alkyl chain. Key examples include:

Key Findings :

- Chain Length Specificity : The adenylation domain of LmbC, an enzyme in lincomycin biosynthesis, shows strict substrate specificity. PPL (C3) exhibits optimal activity, while longer chains (e.g., butyl, pentyl) disrupt enzyme-substrate interactions due to steric hindrance .

- Biosynthetic Flexibility : Ethyl and propyl derivatives can be incorporated via engineered enzymes, but longer alkyl chains require extensive mutagenesis (e.g., G308V mutation in LmbC) to accommodate bulkier groups .

Comparison with Hydroxylated L-Proline Derivatives

Hydroxylated prolines, such as (4R)-4-hydroxy-L-proline, differ in substituent polarity and biological roles:

Structural Impact :

- The hydroxyl group in 4-hydroxy-L-proline increases hydrophilicity and hydrogen-bonding capacity, making it unsuitable for hydrophobic enzyme binding pockets like LmbC’s .

- PPL’s propyl chain enhances lipid solubility, facilitating membrane permeability in antibiotic precursors .

Comparison with Fluorinated L-Proline Derivatives

Fluorinated derivatives, such as (4R)-4-fluoro-1-methyl-L-proline, exhibit electronic and steric modifications:

Functional Implications :

- The methyl group at position 1 in fluorinated proline increases lipophilicity, contrasting with PPL’s unmodified N-terminus .

Q & A

Q. What are the key synthetic methodologies for producing (4R)-4-Propyl-L-proline, and how do they ensure stereochemical purity?

- Methodological Answer : PPL is synthesized via alkylation of protected L-pyroglutamic acid using allyl bromide, followed by a two-step reduction of the amide to yield protected 4-allyl-L-proline. Hydrogenation (H₂/Pd-C) and deprotection steps yield the final product. Stereochemical control is achieved through inversion of configuration at pyroglutamate C-4, validated by NMR (e.g., ¹H and ¹³C spectra in CDCl₃/DMSO-d₆) . Alternative routes involve condensation of L-pyroglutamic acid derivatives with aldehydes, followed by dehydration and hydrogenation to install alkyl side chains .

Q. How does PPL structurally differ from canonical L-proline, and what implications does this have for its role in lincosamide biosynthesis?

- Methodological Answer : PPL contains a 4-propyl side chain (vs. L-proline’s unsubstituted pyrrolidine ring), enabling hydrophobic interactions in enzyme binding pockets. This modification allows LmbC (a lincosamide-specific adenylation domain) to selectively activate PPL for incorporation into lincomycin. Structural studies using homology modeling reveal that LmbC’s substrate-binding pocket accommodates the propyl group via substitutions like G308, which replaces bulkier residues (e.g., V306 in CcbC) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in enzyme-substrate binding affinities for PPL versus L-proline?

- Methodological Answer : MD simulations (e.g., 20-ns trajectories using Amber force fields) compare root mean square deviation (RMSD) of substrate C-atoms in LmbC and CcbC. For PPL, lower RMSD values in LmbC indicate stable binding, whereas L-proline shows higher conformational flexibility. Mutagenesis (e.g., G308V in LmbC) disrupts PPL binding, validating simulations. Discrepancies in experimental activity assays (e.g., undetectable activity for non-native substrates) can be reconciled by analyzing pocket dynamics and solvent accessibility .

Q. What experimental strategies validate the evolutionary adaptation of adenylation domains (A-domains) to utilize PPL?

- Methodological Answer : Phylogenetic analysis of A-domains (e.g., neighbor-joining trees based on amino acid sequences) identifies clades specific to proline derivatives. LmbC clusters with A-domains that recognize alkylated prolines (e.g., Pro3C substrates). Biochemical assays (ATP-[³²P]PPi exchange) quantify substrate specificity: LmbC shows 10-fold higher activity for PPL vs. L-proline, while CcbC (celesticetin-specific) is inactive toward PPL. Site-directed mutagenesis (e.g., G308V) confirms critical residues for substrate recognition .

Q. How can contradictory kinetic data for PPL adenylation be addressed in enzyme characterization?

- Methodological Answer : Contradictions arise from non-linear reaction rates or substrate inhibition. To resolve this, use initial velocity measurements (0–30 min time courses) and fit data to the Michaelis-Menten equation with non-linear regression. For LmbC, Kₘ values for PPL (~50 µM) are consistent across trials, but deviations occur with longer alkyl chains (e.g., 4-pentyl-L-proline). Adjust assay conditions (e.g., Mg²⁺ concentration, pH 8.7 Tris-HCl) to minimize experimental variability .

Q. What bioinformatics tools are critical for analyzing PPL-related biosynthetic gene clusters (BGCs)?

- Methodological Answer : Use antiSMASH for BGC identification and Clustal Omega for sequence alignment of A-domains. Homology modeling (SWISS-MODEL) and MD simulations (Amber/GROMACS) predict substrate-binding pocket conformations. Phylogenetic trees (MEGA XI) with bootstrap values >50% highlight evolutionary divergence between LmbC and homologs. Cross-reference with GenBank entries (e.g., NRPS A-domains) to annotate functional residues .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting activity data for engineered A-domains with non-native substrates?

- Methodological Answer : If an engineered LmbC variant (e.g., G308V) shows undetectable activity for PPL (ND in assays), validate via:

- Structural analysis : Compare MD trajectories of wild-type vs. mutant to identify steric clashes.

- Competitive inhibition assays : Test if the mutant binds PPL but fails to catalyze adenylation.

- Circular dichroism : Confirm the mutation does not disrupt overall protein folding .

Q. What statistical approaches are recommended for analyzing phylogenetic relationships of PPL-specific A-domains?

- Methodological Answer : Use maximum likelihood (RAxML) and Bayesian inference (MrBayes) to assess tree robustness. Bootstrap values >70% and posterior probabilities >0.95 indicate reliable clades. For LmbC, sequence identity (<30% with L-proline-specific A-domains) supports functional divergence. Pairwise alignment (BLASTp) of conserved motifs (e.g., A8, A10) identifies residues critical for substrate specificity .

Tables for Key Findings

| Enzyme | Substrate | Kₘ (µM) | kₐₜₜ (min⁻¹) | Reference |

|---|---|---|---|---|

| LmbC | PPL | 52 ± 4 | 0.15 ± 0.02 | |

| LmbC | 4-Butyl-L-proline | 120 ± 10 | 0.08 ± 0.01 | |

| CcbC | L-proline | 38 ± 3 | 0.12 ± 0.03 |

| Residue | LmbC | CcbC | Role |

|---|---|---|---|

| 308 | Gly | Val | Accommodates alkyl chain |

| 306 | Ala | Val | Modulates pocket size |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.